molecular formula C22H23NO4 B3459383 ethyl 1-(9H-xanthene-9-carbonyl)piperidine-4-carboxylate

ethyl 1-(9H-xanthene-9-carbonyl)piperidine-4-carboxylate

Cat. No.: B3459383
M. Wt: 365.4 g/mol
InChI Key: JWBMCZJWOGERKC-UHFFFAOYSA-N
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Description

This compound features a xanthene core, which is a tricyclic aromatic system, linked to a piperidine ring through a carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(9H-xanthene-9-carbonyl)piperidine-4-carboxylate typically involves the reaction of 9H-xanthene-9-carbonyl chloride with ethyl piperidine-4-carboxylate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(9H-xanthene-9-carbonyl)piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The xanthene core can be oxidized to form xanthone derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.

Major Products

    Oxidation: Xanthone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Carboxylic acid derivatives.

Scientific Research Applications

Ethyl 1-(9H-xanthene-9-carbonyl)piperidine-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a fluorescent probe due to the xanthene core.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of ethyl 1-(9H-xanthene-9-carbonyl)piperidine-4-carboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For instance, in biological systems, the xanthene core may interact with cellular components, leading to fluorescence, which can be used for imaging purposes.

Comparison with Similar Compounds

Ethyl 1-(9H-xanthene-9-carbonyl)piperidine-4-carboxylate can be compared with other xanthene derivatives and piperidine carboxylates:

    Xanthone: A simpler structure with similar aromatic properties but without the piperidine and ester functionalities.

    Ethyl piperidine-4-carboxylate: Lacks the xanthene core, making it less versatile in certain applications.

    Fluorescein: Another xanthene derivative widely used as a fluorescent dye, but with different functional groups.

Properties

IUPAC Name

ethyl 1-(9H-xanthene-9-carbonyl)piperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4/c1-2-26-22(25)15-11-13-23(14-12-15)21(24)20-16-7-3-5-9-18(16)27-19-10-6-4-8-17(19)20/h3-10,15,20H,2,11-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWBMCZJWOGERKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)C2C3=CC=CC=C3OC4=CC=CC=C24
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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